molecular formula C10H20O2Sn B12721334 Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- CAS No. 15238-97-8

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)-

Katalognummer: B12721334
CAS-Nummer: 15238-97-8
Molekulargewicht: 290.97 g/mol
InChI-Schlüssel: NAOJTQGBUVHQLM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a (2-methyl-1-oxo-2-propenyl)oxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- typically involves the reaction of triethylstannane with (2-methyl-1-oxo-2-propenyl)oxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism by which Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stannane, tributyl((2-methyl-1-oxo-2-propenyl)oxy)-: Similar structure but with butyl groups instead of ethyl groups.

    Stannane, trimethyl((2-methyl-1-oxo-2-propenyl)oxy)-: Contains methyl groups instead of ethyl groups.

Uniqueness

Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is unique due to its specific combination of ethyl groups and the (2-methyl-1-oxo-2-propenyl)oxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

15238-97-8

Molekularformel

C10H20O2Sn

Molekulargewicht

290.97 g/mol

IUPAC-Name

triethylstannyl 2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.3C2H5.Sn/c1-3(2)4(5)6;3*1-2;/h1H2,2H3,(H,5,6);3*1H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

NAOJTQGBUVHQLM-UHFFFAOYSA-M

Kanonische SMILES

CC[Sn](CC)(CC)OC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.